2,2-Dimethyl-1,4-oxazepane hydrochloride
CAS No.: 1313738-94-1
Cat. No.: VC0088961
Molecular Formula: C7H16ClNO
Molecular Weight: 165.661
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1313738-94-1 |
---|---|
Molecular Formula | C7H16ClNO |
Molecular Weight | 165.661 |
IUPAC Name | 2,2-dimethyl-1,4-oxazepane;hydrochloride |
Standard InChI | InChI=1S/C7H15NO.ClH/c1-7(2)6-8-4-3-5-9-7;/h8H,3-6H2,1-2H3;1H |
Standard InChI Key | FYKKRGFPBCKTRR-UHFFFAOYSA-N |
SMILES | CC1(CNCCCO1)C.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2,2-Dimethyl-1,4-oxazepane hydrochloride consists of a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound has two methyl groups attached to the carbon at position 2 and exists as a hydrochloride salt. The basic structural features include:
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Molecular Formula: C₇H₁₆ClNO
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Molecular Weight: 165.66 g/mol
The parent compound (non-hydrochloride form) has the following identifiers:
Physical and Chemical Properties
As a hydrochloride salt, this compound typically exhibits enhanced water solubility compared to its free base form. The physical and chemical properties of 2,2-Dimethyl-1,4-oxazepane hydrochloride are summarized in Table 1.
Table 1: Chemical and Physical Properties of 2,2-Dimethyl-1,4-oxazepane hydrochloride
Property | Value |
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CAS Number | 1313738-94-1 |
Molecular Formula | C₇H₁₆ClNO |
Molecular Weight | 165.66 g/mol |
IUPAC Name | 2,2-dimethyl-1,4-oxazepane; hydrochloride |
PubChem CID | 53346554 |
MDL Number | MFCD19382172 |
The parent compound (2,2-Dimethyl-1,4-oxazepane) has been analyzed for its collision cross-section properties using mass spectrometry techniques. The predicted collision cross-section data is presented in Table 2.
Table 2: Predicted Collision Cross Section Data for 2,2-dimethyl-1,4-oxazepane
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 130.12265 | 125.2 |
[M+Na]⁺ | 152.10459 | 134.0 |
[M+NH₄]⁺ | 147.14919 | 134.1 |
[M+K]⁺ | 168.07853 | 129.0 |
[M-H]⁻ | 128.10809 | 127.1 |
[M+Na-2H]⁻ | 150.09004 | 131.3 |
[M]⁺ | 129.11482 | 127.0 |
[M]⁻ | 129.11592 | 127.0 |
Chemical Reactivity
General Reactivity Patterns
While specific reactivity data for 2,2-Dimethyl-1,4-oxazepane hydrochloride is limited, inferences can be made based on its structural features and comparison with similar compounds:
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The tertiary carbon bearing two methyl groups at position 2 creates steric hindrance that may influence reaction rates and selectivity
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The nitrogen atom can participate in nucleophilic reactions
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The hydrochloride salt form enhances stability but can be converted back to the free base under basic conditions
Reactions with Other Compounds
The parent compound 2,2-Dimethyl-1,4-oxazepane is known to react with alcohols to form oxazolines in the presence of base . This reactivity demonstrates the potential of this structural scaffold for various chemical transformations.
Structural Comparison with Similar Compounds
To better understand the properties and potential applications of 2,2-Dimethyl-1,4-oxazepane hydrochloride, it is useful to compare it with structurally related compounds. Table 3 provides a comparison with other oxazepane derivatives.
Table 3: Comparison of 2,2-Dimethyl-1,4-oxazepane hydrochloride with Similar Compounds
The differences in substitution patterns significantly impact the chemical and potential biological properties of these compounds:
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Position of substituents: 2,2-Dimethyl-1,4-oxazepane hydrochloride has both methyl groups at position 2, while (2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride has methyl groups at positions 2 and 5
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Stereochemistry: (2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride has defined stereochemistry, which can be critical for biological activity
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Functional groups: 2-(Fluoromethyl)-1,4-oxazepane hydrochloride contains a fluoromethyl group, introducing unique electronic properties
Applications in Chemical Research
Synthetic Intermediate
2,2-Dimethyl-1,4-oxazepane serves as an intermediate for the synthesis of other organic compounds . Its unique structure makes it valuable in constructing more complex molecules with potential applications in various fields.
Research Applications
The compound may have value in structure-activity relationship studies, helping researchers understand how variations in molecular structure affect biological activity. The seven-membered oxazepane ring provides a unique scaffold that may interact with biological targets differently than more common five- and six-membered heterocycles.
These prices indicate that the compound is primarily used for research purposes rather than industrial applications, which is common for specialized heterocyclic building blocks.
Future Research Directions
Several areas warrant further investigation regarding 2,2-Dimethyl-1,4-oxazepane hydrochloride:
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Development of efficient and scalable synthesis methods
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Exploration of potential biological activities through systematic screening
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Investigation of its utility as a building block for more complex molecules
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Structure-activity relationship studies to understand the impact of the 2,2-dimethyl substituents
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Detailed physical and spectroscopic characterization
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